Norgestrel, trimethylsilyl ether
Description
Norgestrel is a synthetic second-generation progestin widely used in hormonal contraceptives due to its high potency and bioavailability . Its trimethylsilyl (TMS) ether derivative, specifically D-(-)-Norgestrel Trimethylsilyl Ether (C₂₄H₃₆O₂Si, MW: 384.63), is a chemically modified form employed primarily in analytical chemistry to enhance volatility and stability for gas chromatography-mass spectrometry (GC-MS) analyses . The TMS etherification occurs at hydroxyl groups, a common derivatization strategy for steroidal compounds, enabling precise detection and quantification of norgestrel and its metabolites in biological matrices .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2Si/c1-6-23-14-12-20-19-11-9-18(25)16-17(19)8-10-21(20)22(23)13-15-24(23,7-2)26-27(3,4)5/h2,16,19-22H,6,8-15H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQGVWYEGMCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl ethers typically involves the reaction of an alcohol with a silyl chloride in the presence of a base. For norgestrel, trimethylsilyl ether, the hydroxyl group of norgestrel reacts with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of trimethylsilyl ethers often employs similar methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Norgestrel, trimethylsilyl ether can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be removed under oxidative conditions to regenerate the hydroxyl group.
Reduction: Reduction reactions typically do not affect the trimethylsilyl group, making it a stable protecting group.
Substitution: The trimethylsilyl group can be substituted with other groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can effectively remove the trimethylsilyl group.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields the corresponding alcohol, while substitution reactions can yield a variety of products depending on the nucleophile employed .
Scientific Research Applications
Norgestrel, trimethylsilyl ether has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules, including hormone analogs.
Medicine: Utilized in the development of contraceptive agents and other hormone-related therapies.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of norgestrel, trimethylsilyl ether involves its role as a protecting group. The trimethylsilyl group shields the hydroxyl group from reactive species, allowing selective reactions to occur at other sites on the molecule. In hormonal applications, norgestrel binds to progesterone and estrogen receptors, modulating reproductive functions .
Comparison with Similar Compounds
Key Observations :
- Ethynyl vs. Non-ethynyl Groups: Norgestrel and norethisterone TMS ethers (both 17α-ethynyl) exhibit distinct fragmentation compared to progesterone (non-ethynyl), such as the loss of CH₃-O (m/z 31) due to ketone reduction in metabolites .
- Enantiomeric Differentiation: Levonorgestrel TMS ether, the bioactive enantiomer of norgestrel, shares identical molecular weight but can be resolved chromatographically via chiral columns .
- Metabolite Complexity: Norgestrel’s tetrahydro metabolite, after TMS derivatization, shows a molecular weight increase of 4 Da due to double bond reduction, distinguishing it from norethisterone’s metabolites .
Metabolic and Excretion Profiles
- Norgestrel vs. Norethisterone: Norgestrel’s main urinary metabolite is 5β-H-3α-ol-TMS, while norethisterone forms 17α-ethinyl-5β-estrone-3α,17β-diol-TMS. The ethynyl group in norgestrel slows hepatic metabolism, leading to prolonged half-life compared to norethisterone .
- Excretion Rates: 17α-ethynyl progestins like norgestrel are excreted more slowly (50% recovery in urine) than non-ethynyl steroids (e.g., progesterone cyclopentyl enol ether, 70% recovery) due to resistance to hepatic conjugation .
Stability and Detection Sensitivity
- Thermal Stability: Norgestrel TMS ether demonstrates superior stability in GC-MS compared to labile compounds like cortisol TMS ether, which may degrade during analysis .
- Detection Limits: With two TMS groups, norgestrel derivatives achieve lower detection thresholds (~0.1 ng/mL) than single-TMS steroids (e.g., progesterone, ~1 ng/mL) due to enhanced ionization efficiency .
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